Cas no 748812-53-5 (1-(1-Oxopentyl)amino-N-2'-(2H-tetrazol-5-yl)1,1'-biphenyl-4-ylmethyl-cyclopentanecarboxamide)

1-(1-Oxopentyl)amino-N-2'-(2H-tetrazol-5-yl)1,1'-biphenyl-4-ylmethyl-cyclopentanecarboxamide structure
748812-53-5 structure
Product Name:1-(1-Oxopentyl)amino-N-2'-(2H-tetrazol-5-yl)1,1'-biphenyl-4-ylmethyl-cyclopentanecarboxamide
CAS-nummer:748812-53-5
MF:C25H30N6O2
MW:446.544704914093
MDL:MFCD22380598
CID:830772
PubChem ID:329750190
Update Time:2025-06-29

1-(1-Oxopentyl)amino-N-2'-(2H-tetrazol-5-yl)1,1'-biphenyl-4-ylmethyl-cyclopentanecarboxamide Chemische en fysische eigenschappen

Naam en identificatie

    • Irbesartan Related Compound A
    • 1-[(1-Oxopentyl)amino]-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-cyclopentanecarboxamide
    • 1-pentanoylaMino-cyclopentanecarboxylic acid [2'-(1H-tetrazol-5-yl)-biphenyl-4-ylMethyl]-aMide
    • IRBESARTAN RELATED COMPOUND A(1-PENTANOYLAMINO-CYCLOPENTANECARBOXYLIC ACID [2'-(1H-TETRAZOL-5-YL)-BIPHENYL-4-YLMETHYL]-AMIDE)
    • SC1287
    • 1-[(1-Oxopentyl)amino]-N-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]cyclopentanecarboxamide
    • Irbesartan metabolite SR49498
    • 1-PENTANAMIDO-N-{[2'-(2H-1,2,3,4-TETRAZOL-5-YL)-[1,1'-BIPHENYL]-4-YL]METHYL}CYCLOPENTANE-1-CARBOXAMIDE
    • UNII-VC4PBS252C
    • SCHEMBL3373560
    • VC4PBS252C
    • Irbesartan specified impurity A [EP]
    • 1-(pentanoylamino)-N-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]cyclopentane-1-carboxamide
    • 1-(Pentanoylamino)-N-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)cyclopentanecarboxamide
    • 748812-53-5
    • Q27291756
    • SR 49498
    • AS-75195
    • N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1-pentanamidocyclopentanecarboxamide
    • Cyclopentanecarboxamide, 1-((1-oxopentyl)amino)-N-((2'-(2H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-
    • SR-49498;SR49498
    • DTXSID50225862
    • n-((2'-(1h-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1-pentanamidocyclopentane-1-carboxamide
    • AKOS037647896
    • 1-(Pentanoylamino)-N-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]cyclopentanecarboxamide
    • CHEBI:177458
    • NS00010568
    • Irbesartan impurity A, European Pharmacopoeia (EP) Reference Standard
    • SR-49498
    • IRBESARTAN IMPURITY A [EP IMPURITY]
    • 1-(pentanoylamino)-N-{[2'-(2H-tetrazol-5-yl)biphenyl-4-yl]methyl}cyclopentanecarboxamide
    • DTXCID80148353
    • STL450925
    • Irbesartan EP Impurity A/ Irbesartan Related Compound A
    • N-((2'-(2H-tetrazol-5-yl)biphenyl-4-yl)methyl)-1-pentanamidocyclopentanecarboxamide
    • IRBESARTAN IMPURITY A (EP IMPURITY)
    • Irbesartan specified impurity A
    • 1-(1-Oxopentyl)amino-N-2'-(2H-tetrazol-5-yl)1,1'-biphenyl-4-ylmethyl-cyclopentanecarboxamide
    • MDL: MFCD22380598
    • Inchi: 1S/C25H30N6O2/c1-2-3-10-22(32)27-25(15-6-7-16-25)24(33)26-17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)23-28-30-31-29-23/h4-5,8-9,11-14H,2-3,6-7,10,15-17H2,1H3,(H,26,33)(H,27,32)(H,28,29,30,31)
    • InChI-sleutel: PAKGYCNZUGIDHV-UHFFFAOYSA-N
    • LACHT: O=C(C1(CCCC1)NC(CCCC)=O)NCC1C=CC(C2=CC=CC=C2C2N=NNN=2)=CC=1

Berekende eigenschappen

  • Exacte massa: 446.24300
  • Monoisotopische massa: 446.24302422g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 8
  • Zware atoomtelling: 33
  • Aantal draaibare bindingen: 11
  • Complexiteit: 645
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.6
  • Topologisch pooloppervlak: 113Ų

Experimentele eigenschappen

  • Dichtheid: 1.26
  • PSA: 119.64000
  • LogboekP: 5.44970

1-(1-Oxopentyl)amino-N-2'-(2H-tetrazol-5-yl)1,1'-biphenyl-4-ylmethyl-cyclopentanecarboxamide Beveiligingsinformatie

1-(1-Oxopentyl)amino-N-2'-(2H-tetrazol-5-yl)1,1'-biphenyl-4-ylmethyl-cyclopentanecarboxamide Prijsmeer >>

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